molecular formula C11H13F2NO2 B13509406 Tert-butyl 5-amino-2,4-difluorobenzoate

Tert-butyl 5-amino-2,4-difluorobenzoate

Cat. No.: B13509406
M. Wt: 229.22 g/mol
InChI Key: TYHMXFWTPQSVDZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2,4-difluorobenzoate: is an organic compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino and difluoro groups, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2,4-difluorobenzoate typically involves the esterification of 5-amino-2,4-difluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-2,4-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines.

    Hydrolysis Products: 5-amino-2,4-difluorobenzoic acid.

Scientific Research Applications

Chemistry: Tert-butyl 5-amino-2,4-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes and imaging agents .

Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino and difluoro groups on the benzene ring can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-amino-2,4-difluorobenzoate is unique due to the presence of both amino and difluoro groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

tert-butyl 5-amino-2,4-difluorobenzoate

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,14H2,1-3H3

InChI Key

TYHMXFWTPQSVDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)N

Origin of Product

United States

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